molecular formula C7H4Br2O3 B8222674 2,4-Dibromo-3-hydroxybenzoic acid

2,4-Dibromo-3-hydroxybenzoic acid

Cat. No.: B8222674
M. Wt: 295.91 g/mol
InChI Key: FZCONYDEKWEWDC-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-hydroxybenzoic Acid (CAS 91659-00-6) is a halogenated aromatic compound with the molecular formula C₇H₄Br₂O₃ and a molecular weight of 295.91 g/mol . This compound serves as a valuable building block in organic synthesis, functioning as a key intermediate in the production of various pharmaceuticals and agrochemicals . Its brominated structure makes it particularly useful for creating complex molecules with specific biological activities, and it has been researched for the development of antibacterial and antifungal agents . The presence of both a hydroxyl group and a carboxylic acid group on the aromatic ring provides versatile sites for further chemical functionalization, enabling researchers to synthesize a diverse range of derivatives for various applications . This product is intended for research purposes and should be handled by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the relevant Safety Data Sheet for detailed handling information. The suggested storage condition is at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCONYDEKWEWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2,4 Dibromo 3 Hydroxybenzoic Acid

Strategic Approaches to the Regioselective Bromination of Hydroxybenzoic Acid Precursors

The synthesis of 2,4-Dibromo-3-hydroxybenzoic acid relies heavily on the regioselective bromination of suitable precursors, primarily 3-hydroxybenzoic acid. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents on the aromatic ring are the determining factors in the position of bromination. The hydroxyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. In 3-hydroxybenzoic acid, the activating -OH group at position 3 directs incoming electrophiles to positions 2, 4, and 6, making these sites the most favorable for substitution.

Electrophilic Aromatic Substitution Routes

Electrophilic aromatic substitution is the fundamental mechanism for the bromination of hydroxybenzoic acids. In this reaction, an electrophilic bromine species attacks the electron-rich benzene (B151609) ring. For precursors like salicylic (B10762653) acid (2-hydroxybenzoic acid), bromination with bromine water typically leads to the formation of 2,4,6-tribromophenol (B41969) through decarboxylation. vedantu.comdoubtnut.com However, under controlled conditions, monobromination can yield 5-bromosalicylic acid. sciencemadness.org

For the synthesis of this compound, the starting material is 3-hydroxybenzoic acid. The hydroxyl group's strong activating and directing effect facilitates the substitution of bromine at the ortho (position 2) and para (position 4) positions relative to itself. The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent. The kinetics of the bromination of hydroxybenzoic acids, such as salicylic acid, have been shown to be second order, being first order with respect to both the substrate and bromine. asianpubs.org The presence of bromide ions can significantly enhance the reaction rate. researchgate.netcore.ac.ukarabjchem.org

Oxidative Bromination Techniques

Oxidative bromination offers an alternative route where a bromide salt is oxidized in situ to generate the active brominating species. This method can enhance the reactivity of bromine. jalsnet.com For instance, a polymer-anchored Vanadium catalyst has shown high efficiency in the oxidative bromination of substrates like salicylaldehyde (B1680747) and phenol (B47542). researchgate.net Another technique involves the photochemical generation of brominated radical species (Br•, Br₂•⁻) from bromide ions, which can then react selectively with electron-rich organic compounds like salicylic acid. iaea.org These methods could potentially be adapted for the controlled dibromination of 3-hydroxybenzoic acid.

Catalyst-Mediated Bromination Systems (e.g., AlBr₃-Br₂, KBrO₃)

Lewis acid catalysts are frequently employed to increase the electrophilicity of bromine, facilitating the substitution reaction. libretexts.orgkhanacademy.orglibretexts.org

AlBr₃-Br₂ System : An aluminum bromide-bromine system can be used for the efficient and regioselective bromination of aromatic compounds. researchgate.netresearchgate.net The Lewis acid, AlBr₃, polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the aromatic ring. libretexts.orglibretexts.org This method is described as fast, controllable, and eco-friendly, particularly when conducted in an aqueous medium. researchgate.net

KBrO₃ System : Potassium bromate (B103136) (KBrO₃) can serve as an in-situ source of bromine. In the presence of an acid like hydrobromic acid (HBr), KBrO₃ oxidizes bromide ions to molecular bromine. sunankalijaga.org This approach avoids the direct handling of highly toxic and corrosive liquid bromine. The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde has been successfully demonstrated using KBrO₃ in glacial acetic acid, where the acid aids in the formation of the bromonium ion (Br⁺) electrophile. sunankalijaga.org This system could be applied to the bromination of 3-hydroxybenzoic acid.

Catalyst SystemPrecursor ExampleProduct ExampleKey Advantages
AlBr₃-Br₂Phenols, AnilinesPolybrominated productsFast, regioselective, eco-friendly in water researchgate.net
KBrO₃/HBrVeratraldehyde2-bromo-4,5-dimethoxybenzaldehydeIn-situ bromine generation, avoids handling Br₂ sunankalijaga.org
FeCl₃p-methoxybenzoic acid3-bromo-4-methoxybenzoic acidEffective Lewis acid catalysis google.com

Bromination of Alternative Precursors (e.g., Methoxybenzoic Acids)

An alternative strategy involves the bromination of a methoxy-substituted precursor, followed by demethylation to yield the final hydroxylated product. The methoxy (B1213986) group (-OCH₃) is also an activating, ortho, para-director, similar to the hydroxyl group.

For example, starting with 3-methoxybenzoic acid, bromination would be directed to the 2 and 4 positions. A patented method for synthesizing 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid involves using a brominating agent like N-bromosuccinimide or bromine in the presence of an initiator and catalyst. google.com Similarly, 3-bromo-4-methoxybenzoic acid can be prepared by reacting p-methoxybenzoic acid with bromine, catalyzed by ferric chloride. google.com After dibromination of 3-methoxybenzoic acid at the desired positions, the methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to afford this compound.

Convergent and Divergent Synthesis Strategies for this compound

The synthesis of this compound can be conceptualized through both divergent and convergent approaches, although a divergent strategy is more common for this type of molecule.

A divergent synthesis begins with a central core molecule that is successively reacted to create a library of structurally related compounds. wikipedia.org In this context, 3-hydroxybenzoic acid serves as the starting core. From this single precursor, a variety of halogenated derivatives can be synthesized by controlling the reaction conditions and stoichiometry of the brominating agent. This allows for the production of not only this compound but also other isomers like 2-bromo-, 4-bromo-, 6-bromo-, 2,6-dibromo-, and 2,4,6-tribromo-3-hydroxybenzoic acid. This approach is efficient for exploring structure-activity relationships by creating a family of related compounds from a common starting point.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final steps. This strategy is typically more suited for large, complex molecules. For a relatively small molecule like this compound, a convergent approach is less practical but could theoretically involve the coupling of a pre-brominated fragment with another piece to form the final benzoic acid structure. A more relevant, albeit complex, strategy might adapt principles from methods like the divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid, where a highly functionalized precursor is modified through a series of selective reactions. rsc.org

Synthesis of Functionalized Derivatives of this compound

The structure of this compound possesses two key functional groups available for further derivatization: the carboxylic acid and the phenolic hydroxyl group. These sites allow for the synthesis of a wide range of functionalized derivatives, such as esters, amides, and ethers.

For instance, the carboxylic acid group can be converted into an ester (esterification) by reacting with an alcohol under acidic catalysis, or into an amide by conversion to an acyl chloride followed by reaction with an amine. The phenolic hydroxyl group can be converted into an ether (Williamson ether synthesis) by reaction with an alkyl halide in the presence of a base.

Esterification and Amidation Reactions

The carboxylic acid and phenolic hydroxyl groups of this compound are primary sites for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, solubility, and biological activity.

Esterification of the carboxylic acid group is a common strategy. This reaction typically involves reacting the benzoic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction with alcohols. wikipedia.org The phenolic hydroxyl group can also undergo esterification, but this generally requires different conditions, such as reaction with an acyl halide or anhydride (B1165640) in the presence of a base. Selective esterification of the carboxylic acid in the presence of the phenol is often achievable due to the higher nucleophilicity of the alcohol compared to the phenolic hydroxyl group under acidic conditions.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a crucial reaction for introducing nitrogen-containing functional groups and building larger molecular structures. Similar to esterification, the direct reaction between the carboxylic acid and an amine requires high temperatures. Therefore, the reaction is almost always mediated by coupling agents. A common method involves the use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as N-hydroxysuccinimide (NHS) to form an activated ester in situ, which then readily reacts with an amine. wikipedia.org This method has been successfully used to synthesize a variety of hydroxylated benzoic acid amides. sigmaaldrich.comnih.gov

The table below summarizes common reagents and conditions for these transformations.

Table 1: Reagents for Esterification and Amidation

TransformationReagent/CatalystTypical ConditionsTarget Functional Group
EsterificationAlcohol (e.g., Ethanol, Methanol) + Acid Catalyst (e.g., H₂SO₄)Heating under refluxCarboxylic Acid
EsterificationAcyl Halide + Base (e.g., Pyridine)Room temperaturePhenolic Hydroxyl
AmidationAmine + Coupling Agent (e.g., DCC, EDCI)Anhydrous solvent (e.g., Dioxane, DMF)Carboxylic Acid

Etherification and Alkylation Processes

Etherification of the phenolic hydroxyl group is another key derivatization pathway, leading to the formation of aryl ethers. This process, a specific type of O-alkylation, typically proceeds via the Williamson ether synthesis. In this method, the phenolic proton is first removed by a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the corresponding ether.

A significant challenge in the alkylation of molecules with multiple hydroxyl groups, such as dihydroxybenzaldehydes, is achieving regioselectivity. nih.gov In the case of this compound, the hydroxyl group at the C3 position is ortho to a bulky bromine atom and an electron-withdrawing carboxylic acid group. The proximity of the carboxylic acid group can lead to intramolecular hydrogen bonding, which reduces the nucleophilicity of the C3-hydroxyl group. researchgate.net This electronic and steric environment can be exploited to achieve selective alkylation at other positions if more hydroxyl groups were present, but in this specific molecule, it dictates the reactivity of the sole hydroxyl group. Standard alkylation conditions involve an alkyl halide and a base in a polar aprotic solvent. nih.govorganic-chemistry.org

Table 2: Etherification and Alkylation Processes

ReactionReagentsSolventKey Principle
Williamson Ether Synthesis1. Base (K₂CO₃, NaH) 2. Alkyl Halide (R-X)DMF, Acetonitrile, AcetoneFormation of a nucleophilic phenoxide, followed by SN2 attack on the alkyl halide.
Regioselective AlkylationCesium Bicarbonate (CsHCO₃), Alkyl BromideAcetonitrileBase selection can influence which hydroxyl group is deprotonated, allowing for selective reaction at the most reactive site. nih.gov

Introduction of Nitrogenous Moieties

Nitrogen-containing functional groups can be introduced into the this compound structure through several synthetic routes, primarily by leveraging the reactivity of the carboxylic acid group or the halogenated ring positions.

Amidation of the Carboxylic Acid : As detailed in section 2.3.1, the most direct method is the formation of an amide by coupling the carboxylic acid with a primary or secondary amine. This method is highly versatile and allows for the incorporation of a wide range of nitrogen-containing substituents, from simple alkylamines to complex heterocyclic amines. wikipedia.orgsigmaaldrich.com

Nucleophilic Aromatic Substitution : A second powerful strategy involves the SNAr reaction discussed previously, using a nitrogen-based nucleophile. Reagents such as ammonia, primary amines, or secondary amines can displace one of the bromine atoms on the aromatic ring, directly forming an aniline (B41778) derivative. researchgate.net The choice between the C2 and C4 positions for substitution would be influenced by the steric and electronic factors activating each site. This approach is fundamental in the synthesis of many pharmaceutical building blocks.

The synthesis of nitrogen-containing derivatives is of significant interest in medicinal chemistry, as these moieties can participate in hydrogen bonding and alter the pharmacological profile of the parent molecule. researchgate.net

Table 4: Strategies for Introducing Nitrogenous Moieties

MethodReaction SiteReagentsProduct Type
AmidationCarboxylic Acid (-COOH)R-NH₂, Coupling Agent (e.g., DCC)Benzamide Derivative
Nucleophilic Aromatic Substitution (SNAr)Aryl Halide (C-Br)Ammonia (NH₃) or Amine (R-NH₂)Bromo-aminobenzoic Acid Derivative

Reactivity and Transformation Pathways of 2,4 Dibromo 3 Hydroxybenzoic Acid

Mechanisms of Bromine Atom Reactivity (e.g., Substitution, Elimination)

The bromine atoms on the aromatic ring of 2,4-Dibromo-3-hydroxybenzoic acid are susceptible to nucleophilic aromatic substitution, although these reactions typically require harsh conditions or the presence of a catalyst. More commonly, the bromine atoms can be replaced through reductive dehalogenation or participate in cross-coupling reactions.

While specific studies on this compound are not abundant in the provided search results, the reactivity of similar brominated phenolic compounds can be inferred. For instance, in related molecules, bromine atoms can be substituted by various nucleophiles. Elimination reactions are less common for aryl halides unless under specific forcing conditions that promote benzyne formation.

The presence of the activating hydroxyl group and the deactivating carboxylic acid group influences the reactivity of the bromine atoms. The hydroxyl group increases the electron density of the ring, making it more susceptible to electrophilic attack, which is a prerequisite for some substitution pathways. Conversely, the electron-withdrawing nature of the carboxylic acid group deactivates the ring, making nucleophilic substitution more challenging.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a range of typical transformations, including esterification, amide formation, and conversion to an acid chloride.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. libretexts.org This process, known as Fischer esterification, is a reversible reaction. libretexts.org To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For hydroxybenzoic acids, direct esterification can be achieved by reacting the acid with a halogenated derivative in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.comgoogle.com This method helps to minimize competing O-alkylation of the phenolic hydroxyl group. google.com

Amide Formation: Direct reaction with an amine is generally inefficient because the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC), which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive acid chloride. libretexts.org This transformation proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is replaced by a chlorine atom. libretexts.org

Transformation Reagents Product
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine, Coupling Agent (e.g., DCC)Amide
Acid Chloride FormationThionyl Chloride (SOCl₂)Acid Chloride

Phenolic Hydroxyl Group Chemical Manipulations

The phenolic hydroxyl group in this compound exhibits chemistry typical of phenols, including acidity, ether formation, and ester formation.

The hydroxyl group is weakly acidic and will react with strong bases like sodium hydroxide to form a sodium phenoxide salt. ocr.org.uk However, it is generally not acidic enough to react with weaker bases such as sodium carbonate. ocr.org.uk

Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the alkyl halide in an Sₙ2 reaction.

Acylation/Esterification: Unlike the carboxylic acid group, the phenolic hydroxyl group does not readily form esters with carboxylic acids directly. ocr.org.uk Instead, more reactive acylating agents such as acid anhydrides or acyl chlorides are required to form the corresponding phenyl ester. ocr.org.uk For example, reaction with acetic anhydride (B1165640) in the presence of a base would yield the acetate ester.

Manipulation Reagents Product Functional Group
EtherificationAlkyl Halide, Base (e.g., NaOH)Ether
AcylationAcyl Chloride or Acid AnhydridePhenyl Ester
DeprotonationStrong Base (e.g., NaOH)Phenoxide

Photochemical and Thermal Degradation Pathways

The stability of phenolic compounds like this compound to light and heat is an important consideration. While specific data for this exact compound is limited in the search results, general principles for similar molecules can be applied.

Photochemical degradation of phenolic acids can occur upon irradiation with UV light. conicet.gov.arresearchgate.net The mechanism often involves the generation of highly reactive hydroxyl radicals, which can then attack the aromatic ring, leading to hydroxylation and eventual ring-opening and mineralization to CO₂ and water. researchgate.net For some dihydroxyacetophenones, photochemical stability is linked to the possibility of forming a phototautomer through an excited-state intramolecular proton transfer (ESIPT). conicet.gov.ar Compounds that cannot undergo this process may be more prone to decomposition upon irradiation. conicet.gov.ar

Thermal degradation would likely involve decarboxylation at high temperatures, releasing carbon dioxide and forming 2,4-dibromophenol. The stability of the molecule will depend on the specific conditions, including temperature, atmosphere, and the presence of any catalysts.

Investigating Oxidative Coupling Reactions

Oxidative coupling is a powerful method for forming carbon-carbon or carbon-heteroatom bonds and can be applied to phenolic compounds. unirioja.es These reactions typically involve an oxidant that facilitates the coupling of two nucleophilic centers. unirioja.es For phenolic acids, this can lead to the formation of dimers or polymers.

The mechanism of oxidative coupling can be complex and may involve radical or cationic intermediates. nih.gov For instance, oxidation can generate aromatic cations that then react with a nucleophile. nih.gov In the context of this compound, the phenolic hydroxyl group would likely be the site of initial oxidation. The resulting radical or cation could then couple with another molecule of the acid, leading to a variety of dimeric structures linked by C-C or C-O bonds. The regioselectivity of such coupling would be influenced by the steric and electronic effects of the bromine and carboxylic acid substituents. Research on the oxidative coupling of bromo- and iodo-ferulic acid derivatives has led to the synthesis of complex natural products, indicating the synthetic utility of such reactions on halogenated phenolic acids. documentsdelivered.com

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 3 Hydroxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structure Confirmation and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure and assigning the specific positions of substituents (regiochemistry) on the benzene (B151609) ring of 2,4-dibromo-3-hydroxybenzoic acid. Although specific experimental spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is anticipated to show four distinct signals in a suitable deuterated solvent like DMSO-d₆:

Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm). The proton at the C5 position would appear as a doublet, coupled to the proton at C6. The proton at the C6 position would also be a doublet, coupled back to the C5 proton. The specific chemical shifts would be influenced by the electronic effects of the surrounding hydroxyl and bromine substituents.

Hydroxyl and Carboxyl Protons: Two separate, broad singlets corresponding to the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) protons would be observed. These signals are typically downfield, with the carboxylic acid proton often appearing above 10 ppm. Their broadness is due to chemical exchange and hydrogen bonding.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum should display seven unique signals, one for each carbon atom in the molecule, confirming the asymmetric substitution pattern.

Carboxyl Carbon: A signal for the carboxylic acid carbon (C=O) would be found in the range of 165-175 ppm.

Aromatic Carbons: Six distinct signals would appear in the aromatic region (approximately 110-160 ppm).

The carbons bonded to bromine (C2 and C4) would be shifted to lower field strengths.

The carbon attached to the hydroxyl group (C3) would be significantly downfield.

The carbon bearing the carboxyl group (C1) would also be clearly distinguishable.

The two carbons bonded to hydrogen (C5 and C6) would show distinct signals, identifiable by their coupling to protons in an HSQC experiment.

2D-NMR Spectroscopy: To unambiguously assign these signals, two-dimensional NMR techniques would be crucial.

COSY (Correlation Spectroscopy): Would show a correlation between the adjacent aromatic protons at C5 and C6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would link each aromatic proton signal (C5-H and C6-H) directly to its corresponding carbon signal (C5 and C6), allowing for definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations over two to three bonds, allowing for the assignment of the quaternary (non-protonated) carbons by observing their correlations to the known protons. For example, the C5-H proton would show correlations to C1, C3, and C4.

A summary of predicted NMR data is presented below.

Analysis Type Predicted Signals Expected Chemical Shift (ppm) Notes
¹H-NMR H5~7.0-7.5Doublet
H6~7.5-8.0Doublet
3-OH~9.0-10.0Broad singlet
COOH>10Broad singlet
¹³C-NMR C=O~165-175Quaternary
C1~120-130Quaternary
C2~110-120Quaternary (C-Br)
C3~150-160Quaternary (C-OH)
C4~115-125Quaternary (C-Br)
C5~115-125CH
C6~130-140CH

Infrared and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in this compound by detecting their characteristic molecular vibrations. While specific spectra for this compound are not documented in public databases, the expected absorption bands can be predicted. researchgate.net

Infrared (IR) Spectroscopy:

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch would appear as a very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. docbrown.info The phenolic O-H stretch would likely be a sharper band around 3300-3500 cm⁻¹, though it may be broadened by intramolecular hydrogen bonding to the adjacent carboxyl group. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations would produce weak to moderate peaks just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹. Its exact position is sensitive to hydrogen bonding. docbrown.info

C=C Stretching: Aromatic ring C=C stretching vibrations would appear as several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations for the carboxylic acid and the phenol (B47542) would be found in the fingerprint region, between 1210-1320 cm⁻¹.

C-Br Stretching: Carbon-bromine (C-Br) stretching vibrations are expected to produce strong absorptions in the lower frequency region of the spectrum, typically between 500-690 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, often produce strong and sharp Raman signals. The C=O and C-Br stretches would also be Raman active, aiding in a comprehensive vibrational analysis.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Intensity
Carboxylic AcidO-H Stretch2500–3300Very Broad, Strong
PhenolO-H Stretch3300–3500Sharp to Broad, Medium
Aromatic C-HC-H Stretch3000–3100Weak to Medium
Carboxylic AcidC=O Stretch1680–1710Strong, Sharp
Aromatic C=CC=C Stretch1450–1600Medium to Strong
Phenol/Carboxylic AcidC-O Stretch1210–1320Medium to Strong
Aryl HalideC-Br Stretch500–690Strong

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula and for elucidating the structure through analysis of fragmentation patterns.

Molecular Formula Determination: The molecular formula of this compound is C₇H₄Br₂O₃. HRMS would confirm this by providing an exact mass of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, with three major peaks for the molecular ion cluster at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. researchgate.net

Fragmentation Pattern Analysis: In electron ionization mass spectrometry (EI-MS), the molecular ion would undergo fragmentation. Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): A peak at M-17, arising from the cleavage of the carboxylic acid group.

Loss of a carboxyl group (-•COOH): A prominent peak at M-45 is expected from the loss of the entire carboxylic acid moiety. libretexts.org

Decarboxylation (-CO₂): Loss of carbon dioxide would lead to a fragment at M-44.

Loss of Bromine: Cleavage of a C-Br bond would result in a fragment at M-79/81. Subsequent loss of the second bromine atom could also occur.

Combined Losses: Fragments resulting from combinations of these losses, such as the loss of both H₂O and CO, are also plausible, particularly in dihydroxybenzoic acid derivatives. fu-berlin.de

Ion Formula Description
[M]⁺[C₇H₄Br₂O₃]⁺Molecular ion (cluster at m/z ~294, 296, 298)
[M-OH]⁺[C₇H₃Br₂O₂]⁺Loss of hydroxyl radical from COOH
[M-COOH]⁺[C₆H₃Br₂O]⁺Loss of carboxyl radical
[M-Br]⁺[C₇H₄BrO₃]⁺Loss of a bromine radical
[M-CO₂]⁺[C₆H₄Br₂O]⁺Loss of carbon dioxide

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

While no published crystal structure exists for this compound, X-ray crystallography would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

The crystal packing would be dominated by a network of strong intermolecular interactions.

Hydrogen Bonding: The primary and most influential interaction would be the hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a very common and stable motif for carboxylic acids. Additionally, the phenolic hydroxyl group and the carbonyl oxygen could participate in further intermolecular hydrogen bonding, linking these dimers into sheets or chains.

Intramolecular Hydrogen Bonding: The proximity of the 3-hydroxyl group and the 2-bromo substituent to the carboxylic acid group suggests the potential for intramolecular hydrogen bonding. An O-H···O bond between the 3-hydroxyl group and the carbonyl oxygen of the carboxylic acid is possible, which would influence the conformation of the carboxyl group relative to the ring.

Halogen Bonding: The bromine atoms at positions 2 and 4 could act as halogen bond donors, forming stabilizing interactions with electronegative atoms like the oxygen atoms of neighboring molecules (C-Br···O). mdpi.com These interactions, though weaker than hydrogen bonds, play a significant role in directing the crystal packing of halogenated organic molecules. researchgate.net

π-Hole Interactions: The electron-withdrawing bromine and carboxyl substituents create an electron-deficient region (a π-hole) above and below the center of the aromatic ring. This could lead to interactions with electron-rich atoms or groups from adjacent molecules, further stabilizing the crystal lattice.

The conformation of the molecule in the solid state would be a balance between intramolecular forces and the demands of efficient crystal packing.

Planarity: The benzene ring itself would be planar. The substituents (Br, OH, COOH) would lie close to this plane.

Carboxyl Group Orientation: The torsional angle between the plane of the carboxylic acid group and the plane of the benzene ring is a key conformational feature. The formation of an intramolecular hydrogen bond between the 3-OH and the carbonyl oxygen would likely hold the carboxyl group nearly coplanar with the aromatic ring to maximize this interaction. This contrasts with some benzoic acid derivatives where steric hindrance from ortho-substituents forces the carboxyl group to twist out of the plane. The presence of the C2-bromo substituent would create steric pressure that could lead to a slight twist, and the final conformation would be the one that best accommodates all electronic and steric effects within the packed crystal lattice.

Computational and Theoretical Chemistry of 2,4 Dibromo 3 Hydroxybenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2,4-Dibromo-3-hydroxybenzoic acid. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties.

Electronic Structure and Geometry: DFT calculations, often using basis sets like 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For similar structures, like 4-bromo-2-hydroxybenzoic acid, studies show that the molecule is nearly planar, with a small dihedral angle between the aromatic ring and the carboxylic acid group. researchgate.net An intramolecular hydrogen bond typically forms between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, creating a stable six-membered ring structure known as an S(6) motif. researchgate.net

Reactivity and Energetics: The electronic properties derived from DFT calculations are key to understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to predict the behavior of this compound:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Global Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

Studies on related bromo-hydroxybenzoic acids have used these descriptors to predict their reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps use a color scale to indicate electron-rich regions (typically red, susceptible to electrophilic attack) and electron-poor regions (typically blue, susceptible to nucleophilic attack), highlighting the reactive sites of the molecule. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzoic Acid This table is illustrative, based on data for similar compounds like 4-bromo-2-hydroxybenzoic acid.

ParameterBond/AtomsTypical Calculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC=O (carboxyl)~1.22 Å
Bond LengthC-O (carboxyl)~1.35 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond AngleO-C-O (carboxyl)~122°
Dihedral AngleC-C-C=O~175°

Molecular Modeling and Docking Studies for Receptor-Ligand Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, which is a known metabolite of the pharmaceutical agent Benzbromarone, docking studies can reveal its potential interactions with biological targets. pharmaffiliates.com The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity.

Docking studies on similar small molecules, such as 4-Acetamido-3-nitrobenzoic acid derivatives and 3-Bromo-2-hydroxypyridine, have demonstrated the ability to identify key interactions within enzyme active sites. researchgate.netmdpi.com These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -COOH groups) and acceptors (like backbone carbonyls or specific amino acid residues such as serine or histidine).

Hydrophobic Interactions: Occurring between the aromatic ring of the ligand and nonpolar residues of the protein (e.g., valine, leucine, phenylalanine).

Halogen Bonds: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

The results of these simulations are often expressed as a binding energy or score, with lower values indicating a more stable and favorable interaction. By analyzing the docked pose, researchers can identify the specific amino acid residues that are crucial for binding, providing a rationale for the molecule's biological activity and a foundation for designing more potent analogs. researchgate.net

Table 2: Example of Docking Study Results for a Small Molecule Inhibitor This table illustrates typical data obtained from docking studies.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
BRD23-Bromo-2-hydroxypyridine-6.5Asn140, Tyr97Hydrogen Bond
SARS-CoV-2 MproANBA Derivative-7.2His41, Cys145Hydrogen Bond, Pi-Alkyl

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry provides the tools to map out the entire energy landscape of a chemical reaction, offering a level of detail that is often inaccessible through experimental methods alone. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, computational chemists can predict reaction pathways and activation energies.

For a molecule like this compound, this could involve studying its synthesis, degradation, or metabolic pathways. For instance, the mechanism of electrophilic bromination of 3-hydroxybenzoic acid could be modeled to understand the regioselectivity that leads to the 2,4-dibromo product. DFT calculations can locate the transition state structures for each step of the reaction. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Studies on the perturbation effects of hydroxybenzoic acid isomers on oscillating chemical reactions, like the Belousov-Zhabotinsky (BZ) system, demonstrate how subtle structural differences influence reactivity. arabjchem.org Such experimental work, when combined with computational modeling of the proposed reaction steps (e.g., oxidation by bromate (B103136) radicals), can validate proposed mechanisms. arabjchem.org Computational methods can identify which atoms are the most likely sites of reaction and how the substituents direct the chemical transformations.

Simulations of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic properties. These simulations are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching of the O-H bond, the symmetric and asymmetric stretching of the C=O and C-O bonds in the carboxyl group, or the bending modes of the aromatic ring. researchgate.netnih.gov A comparison between the calculated and experimental spectra can confirm the proposed structure. Often, calculated frequencies are systematically scaled to correct for approximations in the theoretical model and anharmonicity. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. ucl.ac.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can provide theoretical chemical shifts that correlate well with experimental data measured in solution. pdx.edu Comparing the calculated shifts for this compound with experimental values for related compounds helps in the definitive assignment of signals in the experimental spectrum. chemicalbook.comchemicalbook.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzoic Acid Derivative This table is illustrative, based on data for similar compounds like 4-Acetamido-3-nitrobenzoic acid. researchgate.net

Vibrational ModeExperimental (FTIR)Calculated (DFT)Assignment
O-H Stretch (carboxyl)~3400-2500 (broad)~3500Carboxylic acid dimer
C=O Stretch17111729Carboxylic acid C=O
C-C Ring Stretch~1600~1610Aromatic ring stretch
C-Br Stretch~650~660Carbon-bromine stretch

Computational Analysis of Aromaticity and Substituent Effects

The electronic nature of the benzene (B151609) ring in this compound is significantly influenced by its three substituents: two bromine atoms and a hydroxyl group. Computational analysis can quantify these effects.

Substituent Effects: The bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The hydroxyl group is strongly electron-donating through resonance. The carboxylic acid group is strongly electron-withdrawing through both induction and resonance. DFT calculations can model the net result of these competing effects by analyzing the electron density distribution, often through methods like Natural Bond Orbital (NBO) or Mulliken population analysis. nih.gov This reveals the partial charges on each atom, showing how electron density is pulled or pushed around the ring, which in turn governs the molecule's reactivity and acidity.

Aromaticity: While benzoic acid is archetypically aromatic, heavy substitution can modulate this property. Aromaticity can be assessed computationally using several indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the aromatic ring. A large negative NICS value is indicative of strong aromatic character. By calculating NICS values, one could determine if the electronic push-pull of the substituents in this compound enhances or slightly diminishes the aromaticity of the phenyl ring compared to unsubstituted benzoic acid.

Mechanistic Biological Investigations of 2,4 Dibromo 3 Hydroxybenzoic Acid in Vitro Studies

Exploration of Enzyme Interaction Mechanisms

Peroxidase Activity and Coupled Assays

The interaction of phenolic compounds with peroxidase enzymes is a subject of significant interest. Peroxidases catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. The pseudoperoxidase activity of myoglobin, for instance, has been studied using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonate) (ABTS) as a substrate. nih.gov Such studies have revealed that the increased peroxidase activity at a lower pH is due to the protonation of ferrylmyoglobin, which facilitates electron transfer from the substrate. nih.gov

Coupled enzyme assays are powerful tools for studying unstable intermediates in metabolic pathways. For example, a coupled assay involving 4-amino-3-hydroxybenzoate 2,3-dioxygenase and a newly identified deaminase was used to elucidate the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. nih.gov This assay revealed the formation of 2-hydroxymuconic 6-semialdehyde from the unstable intermediate 2-amino-5-carboxymuconic 6-semialdehyde. nih.gov While direct studies on the peroxidase activity or use in coupled assays for 2,4-dibromo-3-hydroxybenzoic acid are not extensively documented in the provided research, the principles from related compounds suggest potential avenues for investigation. The halogen and hydroxyl substitutions on the aromatic ring of this compound would likely influence its interaction with peroxidase enzymes and its suitability as a substrate in various enzymatic assays.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine. researchgate.net Research into natural and synthetic compounds has identified hydroxybenzoic acids as potential acetylcholinesterase (AChE) inhibitors. nih.govnih.gov A study of 16 different hydroxybenzoic acids demonstrated their ability to inhibit AChE, with IC50 values ranging from 5.50 to 34.19 µmol/µmol of AChE. nih.govnih.gov The inhibitory mechanism is often reversible, suggesting a lower risk of toxicity compared to some synthetic inhibitors. nih.govnih.gov

The structure of the hydroxybenzoic acid plays a significant role in its inhibitory activity. For instance, among the isomers of hydroxybenzoic acid, salicylic (B10762653) acid (2-hydroxybenzoic acid) showed a lower IC50 than the 4-hydroxybenzoic acid isomer. nih.gov The nature of the interaction with the enzyme also varies; 3-hydroxybenzoic acid appears to interact primarily through hydrogen bonds, whereas the 2- and 4-hydroxy isomers engage in more hydrophobic interactions. nih.gov While specific cholinesterase inhibition data for this compound is not available in the reviewed literature, the data from its parent compounds suggest it may possess inhibitory activity. The bromine atoms would significantly alter its electronic and steric properties, which could influence its binding to the active or peripheral sites of acetylcholinesterase.

Table 1: Acetylcholinesterase Inhibitory Activity of Various Hydroxybenzoic Acids

Compound IC50 (µmol/µmol AChE) Binding Constant (Ka) (L/mol)
Methyl Syringinate 5.50 253.16
4-Hydroxyphenylacetic acid 6.24 66,230
Syringic Acid 8.02 76,920
Gallic Acid 9.32 51,550
Ethylhydroxybenzoate 31.38 20,530

| Ethyl Vanillate | 34.19 | 38,760 |

This table is generated from data on various hydroxybenzoic acids and their derivatives to illustrate the range of activities within this class of compounds. nih.govnih.gov

Thyroid Hormone Receptor Antagonism

Thyroid hormone receptors (TRs) are nuclear receptors that regulate a multitude of physiological processes. oup.com The development of TR antagonists is a significant area of research for potential therapeutic applications. elsevierpure.com A structure-based "extension hypothesis" has been successfully applied to design TR antagonists. This approach involves attaching an extension group to a known TR agonist to disrupt the formation of the coactivator-binding surface. oup.comelsevierpure.com

An example of a synthesized TR antagonist is 3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid (DIBRT), which demonstrates the importance of the dibrominated phenolic structure in achieving antagonism. oup.comelsevierpure.com DIBRT effectively blocks the binding of the natural thyroid hormone T3 to the receptor and inhibits both positive and negative T3-regulated gene expression. oup.com

Furthermore, studies on hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structurally related to halogenated hydroxybenzoic acids, have shown that some of these compounds can act as TR antagonists. nih.gov The antagonistic activity is influenced by the number and position of bromine atoms, with higher-brominated congeners often exhibiting antagonism. nih.gov Specifically, structural features like a 4-hydroxyl group and two adjacent bromine atoms on the phenyl ring have been suggested to be important for TR antagonistic activity. nih.gov Given that this compound possesses a dibrominated and hydroxylated phenyl structure, it is plausible that it or its analogues could exhibit thyroid hormone receptor antagonism, although direct in vitro studies are required for confirmation.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For benzoic acid derivatives, SAR studies have provided valuable insights into the roles of different functional groups and their positions on the aromatic ring.

Influence of Halogen Position and Number on Biological Effects

The position and number of halogen substituents on a benzoic acid framework can dramatically alter its biological profile. In the context of thyroid hormone receptor antagonism, the presence of two bromine atoms adjacent to a hydroxyl group is a key feature for activity in some compounds. nih.gov For instance, the antagonist DIBRT is a 3,5-dibromo-substituted benzoic acid derivative. oup.com

However, the effect of halogenation is highly dependent on the biological target. For example, in a study of salicylic acid analogues as inhibitors of β-lactamase, the addition of chlorine or fluorine at the C-2 and C-4 positions of benzoic acid did not result in any inhibitory activity. researchgate.net This contrasts with the observation that adding a nitro group at the C-3 and C-5 positions of salicylic acid increased its β-lactamase inhibitory activity. researchgate.net These findings underscore that the influence of halogen atoms is not universal and must be evaluated for each specific biological interaction. The two bromine atoms in this compound, one ortho and one para to the hydroxyl group, would be expected to significantly impact its electronic distribution and steric profile, thereby influencing its binding to various biological targets.

Role of Hydroxyl and Carboxyl Groups in Molecular Recognition

The hydroxyl (-OH) and carboxyl (-COOH) groups are critical functional groups that often dictate the biological activity of benzoic acid derivatives through their ability to form hydrogen bonds and participate in other molecular interactions. iomcworld.comhyphadiscovery.com

In studies of salicylic acid analogues, the carboxyl group and the adjacent hydroxyl group were identified as the active groups for β-lactamase inhibition. researchgate.net The intramolecular hydrogen bond between the ortho-hydroxyl and the carboxyl group in salicylic acid derivatives can affect their conformation and acidity, which in turn influences their biological activity. nih.govnih.gov The ability of these groups to act as hydrogen bond donors and acceptors is crucial for their interaction with protein active sites. drugdesign.orgiomcworld.com To test the importance of a hydroxyl group as a hydrogen bond donor, it can be alkylated; a significant drop in activity would suggest a crucial role in binding. drugdesign.org

The relative positions of the hydroxyl and carboxyl groups are also important. For example, in the photodegradation of certain pollutants, a structure where the carboxyl group is at the ortho position relative to a hydroxyl group showed a strong inhibitory effect, indicating a specific interaction influenced by this arrangement. nih.gov In this compound, the hydroxyl group is at the meta position relative to the carboxyl group. This arrangement, combined with the electronic effects of the two bromine atoms, will define its specific molecular recognition properties and biological activity.

Table 2: Chemical Compounds Mentioned

Compound Name
2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonate) (ABTS)
This compound
2-Amino-5-carboxymuconic 6-semialdehyde
2-Hydroxymuconic 6-semialdehyde
3,5-dibromo-4-(3′,5′-diisopropyl-4′-hydroxyphenoxy)benzoic acid (DIBRT)
3-Hydroxybenzoic acid
4-Amino-3-hydroxybenzoic acid
4-Hydroxybenzoic acid
4-Hydroxyphenylacetic acid
Acetylcholine
Ethyl Vanillate
Ethylhydroxybenzoate
Gallic Acid
Methyl Syringinate
Salicylic acid (2-hydroxybenzoic acid)
Syringic Acid

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific mechanistic in vitro studies for This compound within the requested categories.

Therefore, it is not possible to provide the specific information requested in the outline for the following sections:

Interactions with Proteostasis Network Modules

While research exists for structurally related compounds, such as other isomers of dihydroxybenzoic acid and their derivatives, this information does not pertain to this compound and has been excluded to adhere to the specific constraints of the request. Further scientific investigation is required to elucidate the biological activities and molecular interactions of this particular compound.

Applications of 2,4 Dibromo 3 Hydroxybenzoic Acid As an Advanced Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the functional groups on the 2,4-dibromo-3-hydroxybenzoic acid scaffold makes it a valuable starting material for constructing more complex molecular architectures. While specific synthetic pathways originating directly from the 2,4-dibromo isomer are not extensively detailed in published literature, the utility of closely related isomers, such as 3,5-dibromo-4-hydroxybenzoic acid, highlights the potential of this class of compounds.

A prominent example is the synthesis of Benzbromarone, a uricosuric agent used to treat gout. nih.govnih.gov The synthesis of Benzbromarone and its derivatives often utilizes a dibromo-hydroxybenzoic acid backbone. nih.govresearchgate.net A general pathway starting from the related 3,5-dibromo-4-hydroxybenzoic acid involves a multi-step process that underscores how these building blocks are manipulated. google.com

A representative synthesis involves the following key transformations:

Protection/Activation : The hydroxyl and carboxylic acid groups are often protected or activated to direct the reaction to the desired position and improve reactivity. For instance, the hydroxyl group can be acetylated. google.com

Friedel-Crafts Reaction : The activated benzoic acid derivative (like an acyl chloride) is reacted with another aromatic compound, such as 2-ethylbenzofuran, in a Friedel-Crafts acylation to form the core ketone structure. google.com

Deprotection/Hydrolysis : The protecting groups are removed in a final step to yield the active molecule. google.com

This strategic, multi-step approach demonstrates how the dibromo-hydroxybenzoic acid framework serves as a crucial intermediate for assembling pharmacologically active agents. The bromine atoms not only influence the electronic properties of the molecule but also provide sites for further functionalization if needed.

Table 1: Illustrative Synthesis Steps for Benzbromarone from a Dibromo-hydroxybenzoic Acid Intermediate This table is based on a general synthesis pathway for Benzbromarone using a related isomer.

Step Reaction Type Reactants Key Reagents Product
1 Acetylation 3,5-Dibromo-4-hydroxybenzoic acid Acetyl chloride, Sulfuric acid (cat.) 3,5-Dibromo-4-acetoxybenzoic acid
2 Acyl Chloride Formation 3,5-Dibromo-4-acetoxybenzoic acid Thionyl chloride, DMF (cat.) 3,5-Dibromo-4-acetoxybenzoyl chloride
3 Friedel-Crafts Acylation 3,5-Dibromo-4-acetoxybenzoyl chloride, 2-Ethylbenzofuran Tin tetrachloride (Lewis acid) (3,5-Dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuryl)methanone
4 Hydrolysis (Deprotection) (3,5-Dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuryl)methanone Acid or Base Benzbromarone

Monomer or Intermediate in Polymer Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a suitable candidate for step-growth polymerization, particularly for the synthesis of aromatic polyesters. While specific homopolymers of this compound are not widely reported, its structural analogues are employed in polymer chemistry to impart specific properties.

For example, 4-hydroxybenzoic acid is a well-known monomer used in the production of high-performance aromatic polyesters like Vectran, a liquid crystal polymer known for its high strength and thermal stability. wikipedia.org The inclusion of halogen atoms, such as bromine, into the polymer backbone can further enhance properties like flame retardancy and thermal stability.

Research on related halogenated compounds demonstrates this potential:

2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) has been used as a coupling agent to modify the surface of silica (B1680970) nanoparticles. Through an esterification reaction, it grafts onto the nanoparticles, introducing bromine-containing organic groups that improve the thermal stability and flame-retardant characteristics of nanocomposites. medchemexpress.com

2-Fluoro-4-hydroxybenzoic acid serves as a building block for synthesizing immunoadjuvants based on a polyphosphazene backbone, showcasing the role of halogenated hydroxybenzoic acids in creating advanced biomedical polymers. ossila.com

The presence of bromine atoms can increase the decomposition temperature of polymers and improve their flame retardancy. Therefore, this compound could theoretically be used as a co-monomer to create specialty polymers with enhanced physical and chemical properties for applications in electronics, aerospace, or other high-performance fields.

Table 2: Examples of Related Hydroxybenzoic Acids in Polymer Science

Compound Role in Polymerization Resulting Polymer/Material Property
4-Hydroxybenzoic acid Monomer High-strength aromatic polyesters (e.g., Vectran) wikipedia.org
2,4,6-Tribromo-3-hydroxybenzoic acid Surface modifier/Coupling agent Flame-retardant and thermally stable nanocomposites medchemexpress.com
2-Fluoro-4-hydroxybenzoic acid Building block for side-chain Functionalized polyphosphazenes for immunotherapy ossila.com

Development of Materials Science Components (e.g., Atomic Layer Deposition Inhibitors)

In the field of materials science, particularly in semiconductor fabrication, there is a growing need for molecules that can act as inhibitors for area-selective atomic layer deposition (AS-ALD). This technique requires the functionalization of a surface to prevent material deposition in specific areas. While this compound is not specifically cited as an ALD inhibitor, research into other benzoic acid derivatives provides a strong rationale for its potential in this application.

Studies have shown that small molecule carboxylates, including benzoic acid and its fluorinated derivatives like 3,5-bis(trifluoromethyl)benzoic acid, can form self-assembled monolayers (SAMs) on surfaces. nsf.gov These SAMs act as a barrier, or inhibiting layer, that blocks the precursors used in ALD from reacting with the surface. The effectiveness of these inhibitors is closely linked to the coordination chemistry between the carboxylate group and the substrate surface. nsf.gov The presence of halogen atoms on the aromatic ring can influence the packing density and electronic properties of the SAM, potentially enhancing its blocking capability. Given these principles, this compound is a plausible candidate for investigation as an ALD inhibitor.

Utility in Biochemical Assays and Diagnostic Reagents (e.g., Colorimetric Assays)

Halogenated phenolic compounds are frequently used as reagents in colorimetric assays due to their ability to form stable, intensely colored products upon reaction. While this compound itself is not a commonly cited reagent, its close structural relatives are used extensively in clinical diagnostics and biochemical research.

A key example is 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA) , which serves as a colorimetric agent for the enzymatic determination of high-density lipoprotein (HDL) cholesterol. medchemexpress.com In this assay, TBHBA reacts with an oxidant like hydrogen peroxide in the presence of peroxidase to generate a high-absorbance quinone-imine dye. This reaction enhances the sensitivity and accuracy of the cholesterol measurement. medchemexpress.com Similarly, 2,4,6-triiodo-3-hydroxybenzoic acid (HTIB) is used in oxidative coupling reactions to form highly stable dyes for diagnostic purposes. sorachim.com

Furthermore, other hydroxybenzoic acid isomers are used as probes for detecting reactive oxygen species. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) is hydroxylated by hydroxyl radicals to form various dihydroxybenzoic acid (DHBA) isomers, which can then be detected colorimetrically. researchgate.netrsc.org This principle is used to measure oxidative stress.

The structural similarities between this compound and these established diagnostic reagents suggest its potential for similar applications, leveraging its phenolic hydroxyl group for color-forming reactions.

Table 3: Example of a Related Compound in a Colorimetric Assay

Assay Diagnostic Target Reagent Principle of Detection
Enzymatic Cholesterol Assay High-Density Lipoprotein (HDL) 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) TBHBA reacts with oxidants in the presence of peroxidase to form a high-absorbance quinone-imine dye, allowing for sensitive colorimetric quantification. medchemexpress.com

Role in the Synthesis of Specific Research Probes or Ligands

The development of specific molecular probes and ligands is essential for studying biological systems, identifying drug targets, and understanding disease mechanisms. Benzoic acid derivatives are a common starting point for the synthesis of such molecules, including enzyme inhibitors and receptor ligands. nih.gov

The halogenated hydroxybenzoic acid structure is particularly useful for creating potent and selective inhibitors. For example, the related isomer 3,5-dibromo-4-hydroxybenzoic acid is a known precursor for synthesizing inhibitors of the human urate transporter 1 (URAT1), a key target in gout therapy. exsyncorp.com It is a building block for both Benzbromarone and Epaminurad. nih.govexsyncorp.com Furthermore, studies have shown that 3,5-dibromo-4-hydroxybenzoic acid can act as an antagonist for thyroid hormone receptors, making it a useful tool for endocrinology research.

The ability of benzoic acid derivatives to interact with proteins has also been explored. Studies on the binding of 4-hydroxybenzoic acid to human serum albumin (HSA) provide insight into the pharmacokinetics of such compounds and demonstrate that hydrogen bonds and van der Waals forces are key to the interaction. nih.govnih.gov Given its structure, this compound could be employed to synthesize novel ligands to probe protein binding sites or to develop new inhibitors for enzymes and receptors involved in various disease pathways.

Environmental Fate and Biotransformation of 2,4 Dibromo 3 Hydroxybenzoic Acid

Occurrence as a Marine Xenobiotic Metabolite

Halogenated, particularly brominated, organic compounds are characteristic features of the marine environment. Marine organisms such as bacteria, algae, and invertebrates are prolific producers of a diverse range of over 2,200 known organobromine compounds. pharmaffiliates.com The higher concentration of bromide in seawater compared to terrestrial environments provides a ready reservoir for enzymatic halogenation. pharmaffiliates.com

While a wide variety of brominated phenols and their derivatives have been identified as natural products in marine ecosystems, specific data on the natural occurrence of 2,4-Dibromo-3-hydroxybenzoic acid as a marine xenobiotic metabolite is not prominently documented in existing research. Studies have identified related compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, as a marine xenobiotic metabolite found in organisms like Euglena gracilis and Ulva lactuca. nih.gov Marine bacteria have been shown to produce polybrominated diphenyl ethers (PBDEs) and other polybrominated aromatic compounds, indicating a natural biosynthetic pathway for such molecules in the marine food web. pharmaffiliates.comnih.gov However, direct evidence pinpointing this compound as a product of these marine biosynthetic or metabolic processes is currently scarce.

Environmental Transformation Pathways (e.g., Metabolite of Herbicides)

A significant pathway for the introduction of xenobiotic compounds into the environment is through the degradation of agricultural chemicals like herbicides. One of the most well-documented sources of brominated aromatic acids is the breakdown of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile).

However, extensive research on the degradation of bromoxynil has consistently shown that its primary metabolites are 3,5-dibromo-4-hydroxybenzamide (B1230806) and 3,5-dibromo-4-hydroxybenzoic acid. nih.gov There is no scientific evidence to suggest that this compound is a transformation product of bromoxynil. The degradation of bromoxynil proceeds through the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid, maintaining the original 2,6-dibromination pattern of the phenol (B47542).

Therefore, it can be concluded that this compound is not a known metabolite of the widely used herbicide bromoxynil. Its presence in the environment, if detected, would likely originate from other sources or transformation pathways.

Microbial Degradation and Bioremediation Studies

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental detoxification. Microorganisms have evolved diverse enzymatic strategies to dehalogenate and mineralize these often-recalcitrant molecules.

While specific microbial degradation studies on this compound are not available in the current scientific literature, research on analogous compounds provides insights into potential degradation pathways. For instance, the microorganism Desulfitobacterium chlororespirans has been shown to reductively dehalogenate 3,5-dibromo-4-hydroxybenzoic acid, a metabolite of bromoxynil. This indicates that anaerobic bacteria possess the capability to remove bromine substituents from aromatic rings.

Furthermore, studies on the degradation of other halogenated benzoic acids have identified various microbial enzymes and catabolic pathways. These processes often involve initial dehalogenation followed by ring cleavage and subsequent metabolism through central metabolic pathways. Given the structural similarity, it is plausible that microbial communities in soil and sediment could potentially degrade this compound, although the specific organisms, enzymes, and efficiency of such a process remain uninvestigated.

Plant Uptake and Metabolic Conjugation Studies

Plants can absorb a variety of organic contaminants from the soil and water, subsequently metabolizing them through various transformation and conjugation reactions. This is a crucial aspect of the environmental fate of xenobiotics, as it can lead to their accumulation in the food chain.

Direct studies on the uptake and metabolic conjugation of this compound in plants have not been reported. However, research on the behavior of other benzoic acids in plants offers a general model for its potential fate. Plants are known to conjugate benzoic acid with low-molecular-weight peptides, a process that is believed to be a detoxification mechanism. nih.gov These conjugates can be stored in vacuoles or further degraded, leading to the release of carbon dioxide. nih.gov

Future Research Directions and Unexplored Avenues for 2,4 Dibromo 3 Hydroxybenzoic Acid

As a functionalized aromatic molecule, 2,4-Dibromo-3-hydroxybenzoic acid presents a scaffold with significant potential for new discoveries in chemistry and biology. The interplay between its carboxylic acid, hydroxyl, and bromine substituents offers a rich landscape for future scientific investigation. The following sections outline key areas of research that could unlock novel applications and a deeper understanding of this compound.

Q & A

Q. What are the optimized synthetic routes for 2,4-dibromo-3-hydroxybenzoic acid, and how can purity be ensured?

A common method involves bromination of 3-hydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, refluxing the precursor in a polar aprotic solvent (e.g., DMSO) with a brominating agent, followed by purification via recrystallization using ethanol-water mixtures . Purity can be verified via HPLC (C18 column, methanol-water mobile phase) or melting point analysis. Note that competing bromination at other positions (e.g., para-substitution) may require careful temperature control (~60–80°C) to favor 2,4-dibromo product formation .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • FT-IR : Confirm hydroxyl (O–H stretch, ~3200 cm⁻¹) and carboxylic acid (C=O stretch, ~1680 cm⁻¹) groups.
  • NMR : ¹H NMR (DMSO-d6) should show aromatic protons as singlets or doublets (δ 7.2–8.1 ppm) with coupling constants reflecting bromine’s electron-withdrawing effects.
  • Elemental analysis (CHN) : Validate Br content (~54.2% for C₇H₄Br₂O₃) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonding (O–H⋯O) and planarity of the aromatic ring .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for halogenated benzoic acid derivatives?

Discrepancies in NMR/UV data may arise from solvent polarity, tautomerism, or residual impurities. For example:

  • Solvent effects : DMSO-d6 vs. CDCl₃ can shift proton signals due to hydrogen bonding.
  • Tautomeric forms : The keto-enol equilibrium in hydroxybenzoic acids may alter UV absorption maxima. Use pH-controlled studies (e.g., in buffered solutions) to stabilize specific tautomers .
  • Impurities : Trace brominated byproducts (e.g., 2,5-dibromo isomers) require HPLC-MS for differentiation .

Q. What strategies are effective for studying the biological activity of this compound?

  • Enzyme inhibition assays : Test against tyrosine kinases or cyclooxygenases (COX) due to structural similarity to salicylic acid derivatives. Use fluorometric assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM) .
  • Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Note that bromine’s electronegativity may enhance membrane permeability .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like COX-2 or bacterial dihydrofolate reductase .

Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?

  • Solvent selection : Use slow evaporation in ethanol/water (1:1 v/v) to promote crystal growth.
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances lattice stability.
  • Hydrogen bonding : Intramolecular O–H⋯O interactions (as seen in 3,5-dibromo analogs) stabilize planar conformations, aiding crystallization .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • LC-MS/MS : Monitor dehalogenation (loss of Br) or hydroxylation using a C18 column and negative-ion ESI mode.
  • TGA/DSC : Identify thermal decomposition steps (e.g., decarboxylation above 200°C) .
  • pH stability profiling : Store samples in buffers (pH 3–9) at 40°C for 4 weeks; analyze via HPLC to detect hydrolysis .

Q. How to design kinetic studies for bromination reactions targeting this compound?

  • Rate determination : Use in situ UV-Vis spectroscopy (λ = 280 nm) to track bromine consumption.
  • Variable control : Adjust Br₂/NBS stoichiometry (1.5–2.0 eq) and temperature (40–80°C) to optimize regioselectivity.
  • Competitive byproduct analysis : Compare GC-MS profiles of crude reaction mixtures to identify 2,5-dibromo or tribrominated impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.